molecular formula C9H14O3S B13091567 Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate

Cat. No.: B13091567
M. Wt: 202.27 g/mol
InChI Key: KTTORJLEEHMSLV-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₃S and a molecular weight of 202.27 g/mol . This compound is part of the thiophene family, which is known for its sulfur-containing heterocyclic structure. Thiophene derivatives have been extensively studied due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate typically involves the reaction of 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfur atom can form bonds with various biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 5,5-dimethyl-4-oxotetrahydrothiophene-3-carboxylate (CAS Number: 142148-14-9) is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant research findings and case studies.

This compound features a tetrahydrothiophene ring with a carboxylate group, contributing to its chemical reactivity and biological interactions. The molecular formula is C9H14O3SC_9H_{14}O_3S, and its structure can be represented as follows:

Chemical Structure C9H14O3S\text{Chemical Structure }\quad \text{C}_9\text{H}_{14}\text{O}_3\text{S}

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of tetrahydrothiophene have been tested against various bacterial strains, showing promising results in inhibiting growth. In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death. A detailed analysis revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthetic routes explored in literature:

StepReactantsConditionsProduct
1Thiophenes + Ethyl AcetoacetateReflux in ethanolEthyl thienyl ketone
2Ethyl thienyl ketone + Acetic AnhydrideStirring at room temperatureThis compound
3Product purificationCrystallization from methanolPure compound

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against various pathogens. The compound showed an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Case Study 2: Anticancer Mechanism

A recent investigation focused on the anticancer effects of this compound on human breast cancer cells. The study utilized flow cytometry to assess apoptosis rates post-treatment. Results indicated that this compound increased early apoptotic cells by over 30% compared to control groups after 48 hours of exposure .

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

ethyl 5,5-dimethyl-4-oxothiolane-3-carboxylate

InChI

InChI=1S/C9H14O3S/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3

InChI Key

KTTORJLEEHMSLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(C1=O)(C)C

Origin of Product

United States

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